molecular formula C11H14BrNO B2722962 N-(3-bromophenyl)oxan-4-amine CAS No. 1036990-31-4

N-(3-bromophenyl)oxan-4-amine

Cat. No.: B2722962
CAS No.: 1036990-31-4
M. Wt: 256.143
InChI Key: WQWUSTYJQOYFIF-UHFFFAOYSA-N
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Description

Contextualizing N-substituted Oxan-4-amines as Key Organic Scaffolds in Chemical Synthesis

N-substituted oxan-4-amines are a class of organic compounds characterized by a central oxane (also known as tetrahydropyran (B127337) or THP) ring. chemicalbook.comwikipedia.org The oxane ring is a six-membered heterocycle containing five carbon atoms and one oxygen atom. This structural motif is prevalent in a wide array of biologically active natural products, including marine toxins and pharmaceutical agents. chemicalbook.com The presence of the oxane ring often imparts favorable pharmacokinetic properties to molecules, making it a desirable feature in medicinal chemistry. nih.gov

The nitrogen substituent on the oxane ring provides a reactive site for further chemical modifications. cymitquimica.com This allows for the systematic generation of libraries of related compounds, which is a crucial strategy in drug discovery and the development of new materials. The ability to easily introduce diverse substituents at the nitrogen position makes N-substituted oxan-4-amines versatile building blocks in organic synthesis.

Significance of Bromophenyl Moieties in Organic Transformations and Design

The bromophenyl group is another key feature of N-(3-bromophenyl)oxan-4-amine. The bromine atom, a halogen, significantly influences the electronic properties and reactivity of the phenyl ring. The carbon-bromine bond provides a handle for a variety of powerful organic reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Stille reactions. acs.org These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com

The position of the bromine atom on the phenyl ring (in this case, at the meta-position) also plays a role in determining the molecule's reactivity and the three-dimensional arrangement of its derivatives. The presence of the bromophenyl moiety allows for the strategic introduction of various aryl or other functional groups, enabling the synthesis of a diverse range of complex molecular architectures. mdpi.com This versatility makes brominated compounds like this compound highly sought-after intermediates in the synthesis of pharmaceuticals and other specialty chemicals. rsc.org

Overview of Research Trajectories for this compound and Related Structural Analogues

Research involving this compound and its structural analogues is primarily focused on their application as building blocks in medicinal chemistry and materials science. Scientists are exploring the synthesis of novel compounds by modifying the core structure through reactions at the amine and the bromophenyl group.

One major research trajectory involves using this compound as a scaffold for the development of kinase inhibitors. For example, brominated oxan-amines have been identified as pivotal in the development of inhibitors for enzymes like BRAF V600E, which are implicated in certain types of cancer.

Another area of investigation is the synthesis and evaluation of derivatives for their potential as therapeutic agents. For instance, structural similarities to known antipsychotic agents suggest that this compound and its derivatives may have applications in neuroscience. Furthermore, preliminary studies on related bromophenyl compounds have indicated potential for tumor growth inhibition and modulation of inflammatory responses. The synthesis of various analogues, such as those with different substitution patterns on the phenyl ring or modifications to the oxane ring, allows for the systematic exploration of structure-activity relationships. smolecule.com

The table below provides a summary of the key properties of this compound and a related compound.

PropertyThis compoundN-[(3-bromophenyl)methyl]oxan-4-amine
CAS Number 1036990-31-4 cymitquimica.com1155634-49-3 001chemical.com
Molecular Formula C11H14BrNO bldpharm.comC12H16BrNO 001chemical.com
Molecular Weight 256.14 g/mol bldpharm.com270.17 g/mol 001chemical.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-bromophenyl)oxan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c12-9-2-1-3-11(8-9)13-10-4-6-14-7-5-10/h1-3,8,10,13H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQWUSTYJQOYFIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 3 Bromophenyl Oxan 4 Amine

Direct Amination and Coupling Reactions

Direct methods for the synthesis of N-(3-bromophenyl)oxan-4-amine focus on the single-step formation of the crucial C-N bond. These approaches are often favored for their atom economy and procedural simplicity.

Nucleophilic Aromatic Substitution Approaches on Bromophenyl Precursors

Nucleophilic aromatic substitution (SNA) represents a classical approach to forming aryl-amine bonds. In the context of synthesizing this compound, this would involve the displacement of a suitable leaving group on a bromophenyl precursor by oxan-4-amine. However, the direct reaction of oxan-4-amine with 3-bromochlorobenzene or 3-dibromobenzene is generally challenging due to the low reactivity of the aryl halide towards nucleophilic attack. Aromatic rings are electron-rich, making them inherently poor substrates for nucleophilic substitution unless activated by strong electron-withdrawing groups. In the absence of such activating groups, harsh reaction conditions, such as high temperatures and pressures, are typically required, which can lead to low yields and side reactions.

Reductive Amination Strategies Involving Oxan-4-one

Reductive amination is a highly versatile and widely employed method for the synthesis of amines. This two-step, one-pot process involves the reaction of a carbonyl compound, in this case, oxan-4-one, with an amine, 3-bromoaniline (B18343), to form an imine or enamine intermediate, which is then reduced in situ to the desired amine, this compound. A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a particularly mild and selective option.

The reaction is typically carried out in a suitable solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), and can be catalyzed by a Lewis acid or a Brønsted acid to facilitate the initial imine formation. The general reaction scheme is as follows:

Reductive Amination Scheme

Table 1: Representative Conditions for Reductive Amination

AmineCarbonyl CompoundReducing AgentSolventCatalystYield (%)Reference
3-BromoanilineOxan-4-oneNaBH(OAc)₃Dichloromethane (DCM)Acetic Acid (catalytic)High[Hypothetical Data]
3-BromoanilineOxan-4-oneSodium Cyanoborohydride (NaBH₃CN)Methanol (MeOH)Acetic Acid (catalytic)Moderate to High[Hypothetical Data]
3-BromoanilineOxan-4-oneHydrogen (H₂)Ethanol (EtOH)Palladium on Carbon (Pd/C)High[Hypothetical Data]

Palladium-Catalyzed C-N Cross-Coupling Methods (e.g., Buchwald-Hartwig Amination)

Palladium-catalyzed C-N cross-coupling reactions, most notably the Buchwald-Hartwig amination, have become a cornerstone of modern organic synthesis for the formation of aryl amines. wikipedia.org This powerful method allows for the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. For the synthesis of this compound, this would involve the reaction of a 3-bromophenyl halide (e.g., 1-bromo-3-iodobenzene or 1,3-dibromobenzene) with oxan-4-amine.

The choice of palladium precursor, ligand, base, and solvent is crucial for the success of the Buchwald-Hartwig amination and is often determined through reaction optimization. A variety of phosphine ligands, ranging from simple tri-tert-butylphosphine to more complex biarylphosphine ligands like XPhos and RuPhos, have been developed to facilitate these couplings with high efficiency and broad functional group tolerance. nih.gov

Table 2: Key Components in Buchwald-Hartwig Amination for N-Aryl Amine Synthesis

ComponentExamplesRole in Reaction
Palladium PrecursorPd₂(dba)₃, Pd(OAc)₂Source of the active Pd(0) catalyst.
Phosphine LigandXPhos, RuPhos, BINAPStabilizes the palladium center and facilitates the catalytic cycle.
BaseNaOtBu, K₂CO₃, Cs₂CO₃Promotes the deprotonation of the amine and the catalyst-amine complex.
SolventToluene, Dioxane, THFProvides the medium for the reaction.

This table outlines the general components and their roles in a typical Buchwald-Hartwig amination reaction.

Multistep Synthesis Pathways

In cases where direct methods are not feasible or result in low yields, multistep synthetic routes can provide a more controlled and efficient approach to this compound.

Derivatization of Oxan-4-amine Precursors

One multistep approach involves the initial derivatization of oxan-4-amine to introduce a functional group that is amenable to subsequent coupling with a 3-bromophenyl synthon. For instance, oxan-4-amine can be converted to a corresponding boronic acid or ester derivative. This intermediate can then be subjected to a Suzuki-Miyaura coupling reaction with a suitable 3-bromophenyl halide. This strategy allows for the use of well-established and high-yielding coupling reactions to form the desired C-N bond indirectly.

Functionalization of 3-Bromoaniline Derivatives

Conversely, a multistep pathway can commence with the functionalization of 3-bromoaniline. For example, 3-bromoaniline can be acylated with a reagent that introduces a handle for a subsequent cyclization or coupling reaction. A plausible, though not explicitly documented, route could involve the reaction of 3-bromoaniline with a protected 4-halotetrahydropyran derivative, followed by deprotection. Another strategy could involve the conversion of 3-bromoaniline into a more reactive species, such as a boronic acid derivative, which can then be coupled with a suitably functionalized oxane ring.

Advanced Spectroscopic and Crystallographic Characterization of N 3 Bromophenyl Oxan 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures. For N-(3-bromophenyl)oxan-4-amine, a combination of ¹H, ¹³C, and 2D NMR experiments would provide a complete assignment of all proton and carbon signals and confirm the connectivity of the atoms.

High-Resolution ¹H NMR Chemical Shift Analysis of Protons within the Oxane and Bromophenyl Rings

The ¹H NMR spectrum would show distinct signals corresponding to the protons of the oxane ring and the bromophenyl group.

Bromophenyl Ring Protons: The aromatic region (typically δ 7.0-8.0 ppm) would display signals for the four protons on the bromophenyl ring. Due to the meta-substitution pattern, a complex splitting pattern is expected. The proton between the two substituents (at C2) would likely appear as a triplet or a singlet-like peak. The proton at C6 would likely be a doublet, the one at C5 a triplet (or doublet of doublets), and the one at C4 a doublet.

Oxane Ring Protons: The aliphatic region (typically δ 1.5-4.0 ppm) would contain signals for the protons on the oxane ring. The protons on the carbons adjacent to the oxygen atom (C2 and C6) would be the most deshielded, appearing further downfield (δ 3.5-4.0 ppm). The protons on C3, C4, and C5 would appear more upfield. The methine proton at C4, being attached to the nitrogen, would also be shifted downfield.

Amine Proton (N-H): The secondary amine proton would likely appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature but is typically found in the δ 1.0-5.0 ppm range.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity
Aromatic H (C2) ~7.0-7.2 t or s
Aromatic H (C4) ~6.8-7.0 d
Aromatic H (C5) ~7.1-7.3 t
Aromatic H (C6) ~6.7-6.9 d
Oxane H (C2, C6 - axial) ~3.4-3.6 m
Oxane H (C2, C6 - equatorial) ~3.9-4.1 m
Oxane H (C3, C5 - axial) ~1.5-1.7 m
Oxane H (C3, C5 - equatorial) ~1.9-2.1 m
Oxane H (C4 - methine) ~3.0-3.3 m

This table is predictive and based on general chemical shift theory. Actual experimental values are required for confirmation.

¹³C NMR Spectral Interpretation for Carbon Atom Connectivity

The ¹³C NMR spectrum would show 11 distinct signals, corresponding to the 11 carbon atoms in the molecule, assuming no accidental magnetic equivalence.

Bromophenyl Ring Carbons: Six signals would appear in the aromatic region (δ 110-150 ppm). The carbon atom bonded to the bromine (C3) would be significantly influenced by the halogen's electronic effects. The carbon atom attached to the nitrogen (C1) would also have a characteristic chemical shift.

Oxane Ring Carbons: Four signals would correspond to the oxane ring carbons. The carbons bonded to the oxygen (C2 and C6) would be the most downfield in the aliphatic region (δ 60-70 ppm). The C4 carbon, attached to the nitrogen, would appear around δ 45-55 ppm, while the C3 and C5 carbons would be the most upfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Aromatic C (C1-NH) ~145-150
Aromatic C (C2) ~115-120
Aromatic C (C3-Br) ~120-125
Aromatic C (C4) ~120-125
Aromatic C (C5) ~130-135
Aromatic C (C6) ~110-115
Oxane C (C2, C6) ~65-70
Oxane C (C3, C5) ~30-35

This table is predictive. Experimental data is necessary for accurate assignment.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Structural Elucidation

To unambiguously assign all proton and carbon signals, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity within the bromophenyl and oxane ring systems. For example, correlations would be seen between adjacent protons on the aromatic ring and between neighboring methylene (B1212753) and methine protons on the oxane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signal for each protonated carbon by linking the assigned ¹H signals to their corresponding ¹³C signals.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups present in a molecule and can offer insights into its conformational state.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to its key functional groups.

N-H Stretch: A secondary amine typically shows a single, medium-to-weak absorption band in the region of 3300-3500 cm⁻¹. orgchemboulder.comspectroscopyonline.com

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the oxane ring would be observed just below 3000 cm⁻¹.

C-N Stretch: The C-N stretching vibration for an aromatic amine is typically found in the 1250-1335 cm⁻¹ range. orgchemboulder.com The aliphatic C-N stretch would be in the 1020-1250 cm⁻¹ region. orgchemboulder.com

C-O-C Stretch: The strong, characteristic C-O-C ether stretch of the oxane ring would be prominent in the 1070-1150 cm⁻¹ region.

Aromatic C=C Bends: Bands in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the benzene (B151609) ring.

C-Br Stretch: The C-Br stretching vibration would be found in the fingerprint region, typically between 500 and 600 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch 3300-3500 Medium-Weak
Aromatic C-H Stretch 3000-3100 Medium
Aliphatic C-H Stretch 2850-2960 Medium-Strong
Aromatic C=C Stretch 1450-1600 Medium
C-N Stretch (Aromatic) 1250-1335 Strong
C-O-C Stretch (Ether) 1070-1150 Strong

This table is based on characteristic group frequencies. An experimental spectrum is required for verification.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy complements FT-IR by providing information on the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations.

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the benzene ring would be expected to produce a strong and sharp signal in the Raman spectrum, typically around 1000 cm⁻¹. The C=C stretching modes in the 1580-1610 cm⁻¹ region would also be prominent.

C-Br Vibration: The C-Br stretch would also be Raman active, providing a confirmatory signal for this functional group.

Aliphatic C-H and C-C vibrations: The various C-H and C-C bonds of the oxane ring would produce a complex set of bands in the fingerprint region, creating a unique vibrational fingerprint for the molecule.

A combined analysis of FT-IR and Raman spectra would allow for a more complete vibrational assignment and a deeper understanding of the molecular structure of this compound.

Table 4: List of Compounds Mentioned

Compound Name

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the intrinsic structural features of a molecule through its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound, HRMS is critical for confirming its chemical formula, C₁₁H₁₄BrNO. The theoretical exact mass can be calculated with high precision, and experimental verification of this mass confirms the identity of the synthesized compound.

Table 1: Theoretical Isotopic Mass Distribution for this compound

Isotope Exact Mass (Da) Relative Abundance (%)
C₁₁H₁₄⁷⁹BrNO 255.0259 100.0

This interactive table provides the theoretical exact masses for the two major isotopic peaks of this compound due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br).

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. While specific experimental data for this compound is not publicly available, a plausible fragmentation pathway can be proposed based on the known fragmentation patterns of similar N-aryl amine compounds. researchgate.nettubitak.gov.tr The protonated molecule [M+H]⁺ would likely undergo fragmentation through several key pathways, including cleavage of the C-N bond connecting the phenyl and oxane rings, as well as fragmentation within the oxane ring itself.

Table 2: Plausible Fragment Ions in the MS/MS Spectrum of this compound

m/z (Proposed) Proposed Fragment Structure Fragmentation Pathway
172.96/174.96 [BrC₆H₄NH₂]⁺ Cleavage of the C-N bond between the oxane ring and the amine
86.09 [C₅H₁₀N]⁺ Cleavage of the C-N bond with charge retention on the oxane fragment

This interactive table outlines potential fragment ions that could be observed in the tandem mass spectrum of this compound, aiding in its structural confirmation.

X-ray Diffraction (XRD) for Solid-State Structure and Intermolecular Interactions

Single crystal X-ray diffraction analysis of a suitable crystal of this compound would provide unambiguous proof of its molecular structure. mdpi.comnih.gov This would include the determination of the chair conformation of the oxane ring and the relative orientation of the 3-bromophenyl substituent. The dihedral angle between the phenyl ring and the mean plane of the oxane ring would be a key conformational parameter determined from this analysis. researchgate.net

In the solid state, molecules of this compound are expected to interact through a network of non-covalent interactions. The presence of a secondary amine (N-H) group allows for the formation of hydrogen bonds, likely with the oxygen atom of the oxane ring or the nitrogen atom of a neighboring molecule. d-nb.inforesearchgate.net Furthermore, the bromine atom on the phenyl ring can participate in halogen bonding, a directional interaction between the electrophilic region of the halogen and a nucleophilic site on an adjacent molecule. researchgate.net The analysis of the crystal structure would reveal the specific nature and geometry of these hydrogen and halogen bonding networks, which are crucial in dictating the material's physical properties. researchgate.net

Table 3: Expected Intermolecular Interactions in Crystalline this compound

Interaction Type Donor Acceptor
Hydrogen Bond N-H O (oxane), N

This interactive table summarizes the anticipated key intermolecular interactions that would define the crystal packing of this compound.

Computational and Theoretical Chemistry Investigations of N 3 Bromophenyl Oxan 4 Amine

Molecular Dynamics (MD) Simulations for Conformational Landscape Analysis

While quantum chemical calculations provide detailed information about a molecule's properties in a static, minimum-energy state, molecules are in reality dynamic entities that can adopt a variety of conformations. Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of a molecule over time. mdpi.com

For a flexible molecule like N-(3-bromophenyl)oxan-4-amine, which has several rotatable bonds, MD simulations can reveal the different shapes it can adopt in solution or in a biological environment. The simulation tracks the movements of all atoms in the molecule over a period of time by solving Newton's equations of motion. This provides insights into the molecule's flexibility, the relative populations of different conformers, and the energy barriers between them. Understanding the accessible conformations is crucial for predicting how the molecule might interact with a biological target, such as a protein receptor. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ekb.eg This allows for the prediction of the activity of new, unsynthesized derivatives.

In 2D-QSAR, the relationship between activity and structure is developed using descriptors that are derived from the two-dimensional representation of the molecule. These descriptors can be categorized into several types:

Topological descriptors: These describe the connectivity of atoms in the molecule, such as branching indices and connectivity indices.

Electronic descriptors: These quantify the electronic properties of the molecule, such as partial charges on atoms and dipole moments.

Physicochemical descriptors: These include properties like molecular weight, logP (a measure of lipophilicity), and molar refractivity.

By developing a QSAR model for a series of this compound derivatives with known biological activities, it becomes possible to predict the activity of new derivatives based on their calculated 2D descriptors. This can significantly streamline the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency.

Table 4: Common 2D Descriptors Used in QSAR Modeling

Descriptor TypeExamples
ConstitutionalMolecular Weight, Number of H-bond donors/acceptors
TopologicalWiener Index, Kier & Hall Connectivity Indices
GeometricalMolecular Surface Area, Molecular Volume
ElectrostaticPartial Charges, Dipole Moment
LipophilicityLogP, Molar Refractivity

Three-Dimensional (3D-QSAR) Models for Steric and Electronic Features

Three-dimensional quantitative structure-activity relationship (3D-QSAR) represents a powerful computational method to correlate the biological activity of a series of compounds with their 3D physicochemical properties. mdpi.com For a compound like this compound, a 3D-QSAR study would involve aligning it with a set of structurally similar molecules with known activities against a particular biological target. The primary goal is to derive a predictive model based on the spatial distribution of steric and electronic fields. rutgers.edu

The steric features are often represented by Lennard-Jones potentials, while electronic features are described by Coulombic potentials. These fields are calculated at thousands of grid points surrounding the aligned molecules. The resulting data is then analyzed using statistical methods like Partial Least Squares (PLS) regression to build a mathematical model. mdpi.com This model can be visualized as a 3D contour map, highlighting regions where bulky (sterically favored) or electron-donating/withdrawing (electronically favored) groups would increase or decrease biological activity. nih.gov

For instance, in studies of aminophenyl benzamide (B126) derivatives as histone deacetylase inhibitors, 3D-QSAR models have revealed that hydrophobic character is crucial for inhibitory activity. nih.gov The models suggested that adding hydrophobic substituents would enhance inhibition, while electron-withdrawing groups would have a negative impact. nih.gov A hypothetical 3D-QSAR model for a series of this compound analogs might yield statistical parameters as shown in the table below, indicating a robust and predictive model.

Parameter Value Description
q² (Cross-validated r²) 0.85Indicates good internal predictive ability of the model.
r² (Non-cross-validated r²) 0.99Represents the correlation between predicted and actual activity.
F-value 631.80The high Fisher ratio indicates a statistically significant regression model.
Components 5The optimal number of principal components used to build the model.

This interactive table presents hypothetical statistical values for a 3D-QSAR model, illustrating the parameters used to assess model quality. Similar values have been reported in studies of related compounds. nih.gov

Such models provide valuable guidelines for designing new derivatives with potentially improved potency by modifying the steric and electronic properties at specific positions on the this compound scaffold.

Molecular Docking Studies for Ligand-Target Interactions (Non-Clinical Focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding how a ligand, such as this compound, might interact with the active site of a biological target, typically a protein or enzyme. The process involves sampling a vast number of possible conformations and orientations of the ligand within the target's binding pocket and scoring them based on their binding energy. dergipark.org.tr

Molecular docking simulations can predict the binding mode of this compound within the active site of various academic biological targets, such as kinases, which are often implicated in cell signaling pathways. For example, studies on similar bromophenyl-containing compounds have successfully predicted their interactions with targets like epidermal growth factor receptor (EGFR) kinase and α-glucosidase. ijpsjournal.commdpi.com

In a typical docking study, the this compound molecule would be placed into the crystal structure of a target protein. The software would then explore rotational and translational freedom to find the most stable binding pose, characterized by the lowest binding energy score. dergipark.org.tr Research on 4-(4-bromophenyl)-thiazol-2-amine derivatives has shown good docking scores within the binding pockets of selected protein database (PDB) IDs, indicating favorable binding. nih.gov The predicted binding mode for this compound would detail the specific amino acid residues it interacts with, providing a structural hypothesis for its mechanism of action.

Target Enzyme Ligand Example Docking Score (kcal/mol) Key Interacting Residues
α-GlucosidaseIndole-based Schiff base with 3-bromophenyl-7.40Asp327, Asp542, Phe649 mdpi.com
EGFR Kinase5-(4-bromophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine derivativeHigh (comparable to erlotinib)Not specified ijpsjournal.com
Acetylcholinesterase4-(2-(4-bromophenyl)hydrazineylidene)-3,5-diphenyl-4h-pyrazoleHigh (predicted)Not specified dergipark.org.tr

This interactive table summarizes docking results from studies on compounds structurally related to this compound, showcasing the type of data generated from such analyses.

A critical component of molecular docking analysis is the detailed assessment of the non-covalent interactions that stabilize the ligand-target complex. These interactions, though weaker than covalent bonds, are collectively crucial for binding affinity and specificity. mhmedical.com For this compound, several key non-covalent interactions would be evaluated. researchgate.netnih.gov

Hydrogen Bonds: The amine group (-NH) in the oxane ring and the nitrogen of the amine linker can act as hydrogen bond donors, while the oxygen in the oxane ring can act as a hydrogen bond acceptor. These interactions with polar amino acid residues in the binding site are fundamental for molecular recognition. nih.gov

Halogen Bonds: The bromine atom on the phenyl ring is a key feature. Bromine can act as a halogen bond donor, forming a favorable interaction with electron-rich atoms like oxygen or nitrogen from the protein backbone or side chains. This type of interaction is increasingly recognized for its importance in drug design. researchgate.net

Hydrophobic Interactions: The phenyl ring and parts of the oxane ring are hydrophobic and can form van der Waals interactions with nonpolar amino acid residues such as leucine, valine, and phenylalanine in the binding pocket. researchgate.net

π-Stacking and Cation-π Interactions: The aromatic bromophenyl ring can engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan. If a positively charged residue like lysine (B10760008) or arginine is nearby, cation-π interactions can also occur. mhmedical.com

Tools like the Protein-Ligand Interaction Profiler (PLIP) can automatically detect and visualize these non-covalent interactions, providing a comprehensive picture of the binding mode. biorxiv.org Understanding this network of interactions is essential for rational drug design and for optimizing the affinity and selectivity of lead compounds. nih.gov

Interaction Type Potential Groups on this compound Potential Interacting Protein Residues Typical Energy (kcal/mol)
Hydrogen Bond Amine (-NH), Oxane Oxygen (-O-)Serine, Threonine, Aspartate, Glutamate1-7 researchgate.net
Halogen Bond Bromine (-Br)Carbonyl Oxygen (backbone), Aspartate, Glutamate1-5 researchgate.net
Hydrophobic Phenyl Ring, Oxane RingLeucine, Valine, Isoleucine, Phenylalanine1-2 researchgate.net
π-π Stacking Bromophenyl RingPhenylalanine, Tyrosine, Tryptophan1-3 mhmedical.com
Cation-π Bromophenyl RingLysine, Arginine5-10 mhmedical.com

This interactive table details the types of non-covalent interactions that could be assessed for this compound at a binding interface, based on general principles and data from related compounds.

Chemical Reactivity and Transformation Pathways of N 3 Bromophenyl Oxan 4 Amine

Reactions Involving the Amine Functionality

The secondary amine in N-(3-bromophenyl)oxan-4-amine is a key site for a range of chemical modifications. Its nucleophilic nature allows it to readily participate in reactions that form new bonds at the nitrogen atom, leading to the synthesis of a diverse array of derivatives.

Acylation and Sulfonylation for Derivative Synthesis

The secondary amine of this compound can be readily acylated or sulfonylated to form the corresponding amides and sulfonamides. These reactions are typically carried out to introduce specific functional groups or to act as a protecting group strategy in multi-step syntheses.

Acylation is commonly achieved by treating the amine with an acylating agent such as an acid chloride or anhydride (B1165640) in the presence of a base. The base, often a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the acidic byproduct, such as hydrochloric acid, that is formed during the reaction. This drives the reaction to completion and prevents the protonation of the starting amine, which would render it non-nucleophilic.

Sulfonylation follows a similar principle, employing a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base. This reaction yields a sulfonamide, a functional group that is notably stable and can be found in many pharmaceutical compounds. The conditions for these reactions are generally mild, proceeding efficiently at or below room temperature.

Reaction TypeReagentBaseSolventTypical ConditionsProduct Type
AcylationAcetyl ChlorideTriethylamineDichloromethane (DCM)0 °C to room temperatureN-acetyl-N-(3-bromophenyl)oxan-4-amine
AcylationAcetic AnhydridePyridineDichloromethane (DCM)Room temperatureN-acetyl-N-(3-bromophenyl)oxan-4-amine
Sulfonylationp-Toluenesulfonyl ChloridePyridineDichloromethane (DCM)0 °C to room temperatureN-(3-bromophenyl)-N-(p-toluenesulfonyl)oxan-4-amine

Alkylation Reactions

The nitrogen atom of the amine functionality in this compound can act as a nucleophile in reactions with alkyl halides, leading to the formation of tertiary amines. This N-alkylation is a fundamental transformation for introducing alkyl substituents. The reaction typically proceeds via a nucleophilic substitution mechanism.

However, a common challenge in the direct alkylation of secondary amines is the potential for overalkylation. The product, a tertiary amine, can still be nucleophilic and may react further with the alkylating agent to form a quaternary ammonium (B1175870) salt. To achieve selective mono-alkylation, careful control of reaction conditions, such as the stoichiometry of the reactants, is often necessary.

An alternative and often more controlled method for introducing alkyl groups is reductive amination . This two-step process involves the reaction of the amine with an aldehyde or a ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. A key advantage of this method is the avoidance of overalkylation. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride, which are mild enough not to reduce the initial carbonyl compound.

Reaction TypeReagent(s)Reducing Agent (if applicable)SolventTypical ConditionsProduct Type
Direct AlkylationMethyl Iodide, K2CO3N/AAcetonitrileRoom temperature to 60 °CN-(3-bromophenyl)-N-methyloxan-4-amine
Reductive AminationFormaldehyde, Acetic AcidSodium triacetoxyborohydride1,2-Dichloroethane (DCE)Room temperatureN-(3-bromophenyl)-N-methyloxan-4-amine
Reductive AminationAcetone, Ti(OiPr)4Sodium cyanoborohydrideEthanolRoom temperatureN-(3-bromophenyl)-N-isopropyloxan-4-amine

Reactions at the Bromophenyl Moiety

The bromophenyl group of this compound is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, as well as modifications to the aromatic ring itself.

Cross-Coupling Reactions for Aryl Coupling

The bromine atom on the phenyl ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing complex molecular architectures by forming new carbon-carbon bonds.

Suzuki-Miyaura Coupling : This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a widely used method for the formation of biaryl compounds. nih.govrsc.org

Heck Reaction : In the Heck reaction, the aryl bromide is coupled with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and requires a base.

Sonogashira Coupling : This reaction couples the aryl bromide with a terminal alkyne, providing a direct route to aryl alkynes. organic-chemistry.orgwikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

These cross-coupling reactions are highly valued for their functional group tolerance and reliability in complex molecule synthesis.

Reaction NameCoupling PartnerCatalyst SystemBaseSolventProduct Type
Suzuki-MiyauraPhenylboronic acidPd(PPh3)4Na2CO3Toluene/WaterN-(biphenyl-3-yl)oxan-4-amine
HeckStyrenePd(OAc)2, P(o-tolyl)3TriethylamineDMFN-(3-styrylphenyl)oxan-4-amine
SonogashiraPhenylacetylenePdCl2(PPh3)2, CuITriethylamineTHFN-(3-(phenylethynyl)phenyl)oxan-4-amine

Reduction of the Carbon-Bromine Bond

The carbon-bromine bond in this compound can be cleaved through reduction, a process known as hydrodebromination. This transformation effectively replaces the bromine atom with a hydrogen atom, yielding N-phenyloxan-4-amine. This reaction can be useful when the bromine atom is used as a directing group or for activation in earlier synthetic steps and needs to be removed in a later stage.

Catalytic hydrogenation is a common method for this reduction. The reaction is typically carried out under a hydrogen atmosphere in the presence of a palladium catalyst, such as palladium on carbon (Pd/C). A base, like triethylamine or potassium carbonate, is often added to neutralize the hydrobromic acid that is formed as a byproduct.

Electrophilic Aromatic Substitution on the Bromophenyl Ring

The bromophenyl ring of this compound can undergo electrophilic aromatic substitution, allowing for the introduction of additional substituents onto the aromatic ring. The directing effects of the existing substituents—the bromine atom and the secondary amino group—will determine the position of the incoming electrophile.

The secondary amino group is a powerful activating and ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom, which can be donated into the aromatic ring through resonance. The bromine atom, while deactivating due to its inductive effect, is also an ortho-, para-director because of its lone pairs.

In the case of this compound, the two existing substituents are meta to each other. The strong activating effect of the amino group will dominate the directing effect. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the amino group (carbons 2, 4, and 6). Steric hindrance from the oxane ring may influence the ratio of ortho to para substitution. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. nih.govlibretexts.org

Reactivity of the Oxane Ring System

The oxane moiety, also known as a tetrahydropyran (B127337) ring, is a six-membered saturated heterocycle containing one oxygen atom. Its reactivity is largely dictated by its conformational stability and the inherent strength of its carbon-carbon and carbon-oxygen single bonds. Unlike strained three- or four-membered rings (e.g., epoxides, oxetanes), the oxane ring is puckered and strain-free, rendering it generally unreactive toward ring-opening reactions under standard conditions.

Ring-Opening Reactions (if applicable to specific derivatives)

The unstrained nature of the oxane ring in this compound makes it resistant to ring-opening reactions. Such reactions typically require either the presence of a highly strained ring system or activation by strong electrophiles or specialized reagents. The cleavage of the C-O bonds within the stable oxane ring is energetically unfavorable.

While direct ring-opening of the oxane in this compound is not a reported pathway, modern synthetic methods have demonstrated the ability to open other unstrained cyclic amines, such as piperidines, through specific activation. For instance, strategies involving difluorocarbene transfer have been used to achieve the selective ring-opening functionalization of otherwise inert saturated heterocycles. nih.gov Such a transformation, if applied to a derivative of this compound, would represent a specialized and non-classical pathway rather than an inherent reactivity of the oxane ring itself. In general, the chemistry of this compound is dominated by reactions involving the aniline-like secondary amine and the brominated aromatic ring, leaving the oxane core intact.

Conformational Inversion Dynamics and Energetics

The stereochemical behavior of the oxane ring in this compound is governed by its conformational dynamics, primarily the equilibrium between two chair conformations. This behavior is analogous to that of cyclohexane (B81311) and its derivatives. libretexts.org

The oxane ring adopts a low-energy chair conformation to minimize angular and torsional strain. For a 4-substituted oxane like this compound, the substituent—in this case, the N-(3-bromophenyl)amino group—can occupy one of two positions: axial or equatorial. These two chair conformations are diastereomeric and interconvert rapidly at room temperature through a process known as ring inversion or ring flipping.

The equilibrium between these two conformers is dictated by their relative steric energies.

Equatorial Conformer: The N-(3-bromophenyl)amino group points away from the ring, into a sterically unhindered position. This is generally the more stable conformation for bulky substituents.

Axial Conformer: The N-(3-bromophenyl)amino group points vertically, parallel to the principal axis of the ring. This orientation leads to significant steric repulsion with the axial hydrogen atoms at the C2 and C6 positions. This unfavorable interaction is known as a 1,3-diaxial interaction. libretexts.org

Due to the significant steric bulk of the 3-bromophenylamino substituent, the conformational equilibrium will strongly favor the conformer where this group is in the equatorial position. The energy difference between the axial and equatorial forms (the Gibbs free energy difference, ΔG°, or A-value) is expected to be substantial, leading to a population distribution where the equatorial conformer predominates (likely >99%). For comparison, the A-value for a t-butyl group on a cyclohexane ring, which is also very bulky, results in the equatorial conformer being more stable by approximately 21 kJ/mol. libretexts.org

The process of interconversion between the two chair forms proceeds through higher-energy intermediates, such as the twist-boat conformation. The energy barrier for ring inversion in oxanes is typically in the range of 4.5–5.5 kcal/mol, which is considerably lower than that for cyclohexane (around 10–11 kcal/mol). nih.gov This lower barrier is a known characteristic of many six-membered heterocycles.

Crystal structure analysis of a closely related compound, N-(4-Bromophenyl)-2,6-dimethyl-1,3-dioxan-4-amine, confirms that the heterocyclic ring adopts a stable chair conformation in the solid state. nih.gov This provides strong evidence that the oxane ring in this compound will behave similarly.

The table below summarizes the key energetic parameters associated with the conformational dynamics of substituted oxanes, based on data from analogous systems.

ParameterDescriptionTypical Value RangeReference
Conformational Preference The bulky N-(3-bromophenyl)amino group strongly favors the equatorial position to minimize 1,3-diaxial strain.>99% Equatorial libretexts.org
Ring Inversion Barrier The energy required to interconvert between the two chair conformations.4.5 - 5.5 kcal/mol (18.8 - 23.0 kJ/mol) nih.gov
Most Stable Conformation Chair- nih.gov

Research Applications of N 3 Bromophenyl Oxan 4 Amine As a Molecular Entity

Role as a Synthetic Building Block in Complex Molecule Construction

N-(3-bromophenyl)oxan-4-amine serves as a valuable intermediate in the synthesis of more complex molecular architectures. The presence of the bromine atom on the phenyl ring and the secondary amine attached to the oxane scaffold are key features that allow for further chemical modifications.

Precursor to Heterocyclic Scaffolds in Medicinal Chemistry Research

The this compound structure is a precursor for the synthesis of various heterocyclic scaffolds, which are fundamental components of many therapeutic agents. The bromophenyl moiety is particularly useful for introducing this functional group into larger molecules, which can then be used in cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to form new carbon-carbon or carbon-nitrogen bonds. This versatility allows for the construction of diverse molecular libraries for drug discovery.

For instance, compounds containing a 3-bromophenyl group have been utilized in the synthesis of 1,2,4-triazole analogs, which have shown a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov Similarly, the 3-bromophenyl group has been incorporated into quinazoline derivatives investigated as kinase inhibitors for cancer therapy. mdpi.com The oxane ring is also a common feature in many bioactive molecules, contributing to their solubility and pharmacokinetic properties.

Intermediate in the Synthesis of Specialty Chemicals

Beyond medicinal chemistry, this compound can function as an intermediate in the synthesis of specialty chemicals. The reactivity of the bromo- and amino- groups allows for the attachment of this fragment to various substrates, leading to the creation of novel materials with specific chemical and physical properties. While specific examples for this compound are not extensively documented, the synthesis of various N-aryl and heterocyclic compounds often involves intermediates with similar structural features. researchgate.net

Investigation of Biological Activity Profiles at a Molecular and Cellular Level (In Vitro Studies)

While direct in vitro studies on this compound are limited, the biological activities of structurally similar compounds provide insights into its potential pharmacological profile.

Enzyme Interaction and Receptor Modulation Studies

Compounds containing bromophenyl and amine moieties are known to interact with various enzymes and receptors. For example, derivatives of N-(1H-pyrazol-3-yl)quinazolin-4-amines have been evaluated as inhibitors of casein kinase 1δ/ε, which are implicated in neurodegenerative diseases and cancer. nih.gov The bromophenyl group can engage in halogen bonding and other interactions within the active site of a protein, potentially leading to potent and selective inhibition.

Furthermore, molecules with amine-substituted heterocyclic rings are common ligands for G-protein coupled receptors (GPCRs). For instance, various amine derivatives have been studied for their modulation of dopamine and serotonin receptors. nih.gov The this compound scaffold could be explored for its potential to interact with such receptors.

Exploration of Biological Effects in Cellular Assays (e.g., anti-proliferative activity in cell lines, antimicrobial activity)

Cellular assays are crucial for determining the biological effects of a compound. Numerous studies have demonstrated the anti-proliferative and antimicrobial activities of molecules containing the bromophenyl motif.

Anti-proliferative Activity:

Derivatives of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine have been synthesized and tested for their anticancer activity against a panel of human cancer cell lines. nih.govmdpi.com Some of these compounds exhibited significant growth inhibition against cell lines such as the CNS cancer cell line SNB-75. nih.gov

Compound DerivativeCancer Cell LineGrowth Percent Inhibition (%)
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogSNB-75 (CNS Cancer)41.25
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogUO-31 (Renal Cancer)30.14
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogCCRF-CEM (Leukemia)26.92

Antimicrobial Activity:

The development of new antimicrobial agents is a critical area of research. Thiazole derivatives incorporating a 4-bromophenyl group have been synthesized and evaluated for their antimicrobial properties. nih.gov Some of these compounds have shown promising activity against various bacterial and fungal strains. nih.govresearchgate.net

Compound ClassOrganismActivity
4-(4-Bromophenyl)-thiazol-2-amine derivativesStaphylococcus aureusModerate antibacterial activity
4-(4-Bromophenyl)-thiazol-2-amine derivativesCandida albicansAntifungal activity

Structure-Activity Relationship (SAR) Studies for Molecular Design Optimization (excluding clinical efficacy)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the potency and selectivity of lead compounds. By systematically modifying the chemical structure of a molecule and evaluating the resulting changes in biological activity, researchers can identify key structural features responsible for its effects.

For compounds containing a bromophenyl group, SAR studies often explore:

Position of the bromine atom: The position of the halogen on the phenyl ring can significantly impact binding affinity and selectivity.

Substitution on the phenyl ring: Introducing other substituents on the phenyl ring can modulate the electronic and steric properties of the molecule, influencing its interaction with biological targets.

Nature of the heterocyclic ring: For derivatives of this compound, modifying the oxane ring or replacing it with other heterocycles would be a key aspect of SAR studies.

Linker modification: The amine linker can be altered in length or rigidity to optimize the orientation of the bromophenyl and oxane moieties within a binding site.

For example, in a series of 3-phenylcoumarin derivatives, the introduction of a halogen-containing benzene (B151609) ring was found to enhance butyrylcholinesterase inhibitory activity, highlighting the importance of the halogen substituent in the SAR. nih.gov

Applications in Material Science Research (Bromine Atom as a Handle)

The presence of a bromine atom on the phenyl ring of this compound offers a versatile "handle" for a variety of chemical modifications, making it a molecule of interest in material science research. This reactive site allows for the incorporation of the oxane-amine moiety into larger molecular architectures, enabling the synthesis of polymers and advanced functional materials with tailored properties. The carbon-bromine bond is susceptible to various catalytic processes, particularly cross-coupling reactions, which are fundamental in constructing complex molecular structures nbinno.com.

Incorporation into Polymeric Structures

The bromine atom serves as a key functional group for integrating this compound into polymeric chains. This can be achieved through post-polymerization functionalization or by using the brominated compound as a monomer in polymerization reactions.

Post-Polymerization Functionalization:

Polymers with suitable reactive sites can be modified with this compound. For instance, a pre-existing polymer backbone with pendant groups amenable to substitution or coupling reactions can be functionalized. The bromine atom on the phenyl ring allows for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, to attach the molecule to a polymer chain nbinno.com. This method allows for precise control over the degree of functionalization.

Polymerization of Brominated Monomers:

Alternatively, this compound can be derivatized to act as a monomer for polymerization. For example, the amine group could be modified to introduce a polymerizable unit, such as a vinyl or acrylic group. The resulting monomer can then be copolymerized with other monomers to yield a polymer with pendant this compound units. The bromine atom remains available for further modifications, such as cross-linking, to enhance the material's mechanical and thermal properties specialchem.comlibretexts.org.

A hypothetical example of incorporating this compound into a polystyrene backbone is presented in the table below.

Polymer BackboneFunctionalization MethodDegree of Functionalization (%)Resulting Polymer Properties
PolystyreneSuzuki-Miyaura Coupling15Increased thermal stability, altered solubility
Poly(methyl methacrylate)Buchwald-Hartwig Amination25Enhanced adhesion, potential for further cross-linking
Poly(norbornene)Stille Coupling10Modified refractive index, introduction of reactive sites

This table presents hypothetical data for illustrative purposes.

Role in the Synthesis of Advanced Functional Materials

The bromine atom in this compound is instrumental in the synthesis of advanced functional materials with specific optical, electronic, or responsive properties. The ability to selectively functionalize the molecule at the bromine position provides a pathway to a diverse array of derivative compounds nbinno.com.

Organic Light-Emitting Diodes (OLEDs): The rigid oxane ring and the aromatic amine structure are components often found in materials for OLEDs. The bromine atom can be used to couple this molecule with other chromophores or electron-transporting moieties to build up the complex molecules needed for efficient light emission. The bromo-group can improve properties such as first-order molecular hyperpolarizabilities and favor non-centrosymmetric crystal structures, which are beneficial for second-harmonic generation (SHG) effects researchgate.net.

Fire Retardants: Brominated compounds are well-known for their flame-retardant properties. While the primary application of this compound might not be as a fire retardant itself, its incorporation into a polymer matrix can enhance the fire resistance of the final material. The effectiveness of brominated flame retardants is related to the stability of the carbon-halogen bond .

Functional MaterialSynthetic StrategyKey Property
OLED MaterialSuzuki coupling with a luminescent coreTunable emission wavelength
Chemical SensorStille coupling with a fluorophoreAnalyte-specific fluorescence quenching
Fire-Retardant PolymerCopolymerization of a vinyl-derivatized this compoundIncreased limiting oxygen index (LOI)

This table presents hypothetical data for illustrative purposes.

Studies of Supramolecular Interactions

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures wikipedia.org. The structure of this compound, with its potential for hydrogen bonding (N-H), halogen bonding (C-Br), and π-π stacking (phenyl ring), makes it an interesting candidate for studies in this field.

Host-Guest Chemistry

In host-guest chemistry, a larger "host" molecule encapsulates a smaller "guest" molecule wikipedia.org. The oxane ring of this compound, while not a classic macrocyclic host, can participate in interactions within the cavity of a larger host molecule.

The bromophenyl group can act as a guest, with the bromine atom participating in halogen bonding with electron-rich pockets of a host. Furthermore, the amine group can form hydrogen bonds with suitable functional groups on a host molecule. The study of bromoethoxy-substituted pillar nih.govarenes has shown that the incorporation of reactive bromine moieties allows for diverse host-guest systems researchgate.net.

A hypothetical study could involve the encapsulation of this compound by a cyclodextrin or a calixarene host. The binding affinity could be quantified by determining the association constant (Ka), as illustrated in the hypothetical data table below.

Host MoleculeGuest MoleculeSolventAssociation Constant (Ka, M⁻¹)
β-CyclodextrinThis compoundWater1.5 x 10³
p-Sulfonatocalix nih.govareneThis compoundWater8.2 x 10⁴
Cucurbit researchgate.neturilThis compoundWater3.7 x 10⁵

This table presents hypothetical data for illustrative purposes.

Self-Assembly Processes

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. The bromine atom in this compound can participate in halogen bonding, which is an increasingly recognized tool for directing the self-assembly of molecules nih.govresearchgate.net. Halogen bonds are directional and their strength is tunable, making them valuable for crystal engineering nih.gov.

In addition to halogen bonding, the amine group can form N-H···O or N-H···N hydrogen bonds, and the phenyl rings can engage in π-π stacking interactions. The interplay of these different non-covalent forces can lead to the formation of various supramolecular architectures, such as one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. For example, studies on 2,4,6-tris(4-bromophenyl)-1,3,5-triazine have shown that this molecule can form different self-assembling structures on different surfaces acs.org. Similarly, the introduction of a bromine atom has been shown to facilitate a highly ordered lamellar structure in the self-assembly of certain organic molecules rsc.org.

Supramolecular AssemblyDominant Non-covalent Interaction(s)Potential Application
1D ChainsHydrogen bonding (N-H···O), Halogen bonding (C-Br···N)Nanowires
2D Sheetsπ-π stacking, Hydrogen bondingMolecular sieves
3D NetworkHalogen bonding, van der Waals forcesPorous materials for gas storage

This table presents hypothetical data for illustrative purposes.

Future Research Directions and Unexplored Avenues for N 3 Bromophenyl Oxan 4 Amine

Development of Novel Stereoselective Synthetic Routes

The oxane ring of N-(3-bromophenyl)oxan-4-amine contains a stereocenter at the C4 position, and chirality can significantly influence the biological activity and material properties of its derivatives. Currently, its synthesis is often achieved through racemic routes. Future research should prioritize the development of efficient stereoselective synthetic methods to access enantiomerically pure forms of the compound.

Key research avenues include:

Asymmetric Reductive Amination: Investigating chiral catalysts (e.g., those based on transition metals like iridium or rhodium with chiral ligands) for the asymmetric reductive amination of oxan-4-one with 3-bromoaniline (B18343). This would be a direct and atom-economical approach to obtaining specific enantiomers.

Enzymatic Kinetic Resolution: Employing enzymes, such as lipases or proteases, to selectively acylate one enantiomer of a racemic mixture of this compound, allowing for the separation of the two enantiomers.

Chiral Auxiliary-Mediated Synthesis: Utilizing chiral auxiliaries attached to either the amine or the oxane precursor to direct the stereochemical outcome of key bond-forming reactions, followed by subsequent removal of the auxiliary.

A review of synthetic methodologies for analogous tetrahydropyran (B127337) structures highlights the utility of Prins cyclization-mediated strategies for achieving high stereoselectivity. nih.gov Exploring similar pathways could provide a robust framework for producing specific stereoisomers of this compound. nih.gov

Advanced Mechanistic Studies of its Chemical Transformations

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic protocols and discovering new transformations. The interplay between the electron-withdrawing bromine atom, the secondary amine, and the oxane ring presents a rich landscape for mechanistic inquiry.

Future studies could focus on:

Computational Modeling: Using Density Functional Theory (DFT) and other computational methods to model transition states and reaction pathways for its common reactions, such as N-arylation, acylation, and transition-metal-catalyzed cross-coupling at the bromine site. This can provide insights into reaction kinetics and selectivity.

Kinetic Analysis: Performing detailed kinetic studies on its key transformations to elucidate reaction orders, activation energies, and the influence of catalysts and reaction conditions.

Isotope Labeling Studies: Employing isotopic labeling (e.g., with deuterium (B1214612) or ¹³C) to trace the fate of atoms during reactions, providing definitive evidence for proposed mechanisms. For instance, understanding the N-nitrosation reaction of secondary amines is critical in pharmaceutical contexts to mitigate the formation of potentially carcinogenic nitrosamine (B1359907) impurities. researchgate.net

Exploration of Green Chemistry Approaches for its Synthesis

Conventional synthetic routes often rely on hazardous reagents and organic solvents. Aligning the synthesis of this compound with the principles of green chemistry is an important future direction.

Potential green chemistry strategies include:

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates, often leading to higher yields and reduced side products in shorter timeframes. tandfonline.com This approach has been successfully used for producing substituted anilines. tandfonline.com

Solvent-Free or Aqueous Media Reactions: Developing synthetic protocols that minimize or eliminate the use of volatile organic solvents, potentially using water or solvent-free reaction conditions. tandfonline.com

Catalytic Hydrogenation: Replacing stoichiometric reducing agents in the reductive amination step with catalytic hydrogenation using molecular hydrogen, which produces water as the only byproduct.

Flow Chemistry: Implementing continuous flow processes for the synthesis, which can offer better control over reaction parameters, improved safety, and easier scalability compared to batch processing.

Green Chemistry PrinciplePotential Application for this compound SynthesisAnticipated Benefits
Waste PreventionDeveloping high-yield, atom-economical reactions like catalytic reductive amination.Reduced byproducts and purification needs.
Safer Solvents and AuxiliariesUsing water, ionic liquids, or supercritical fluids as reaction media.Decreased environmental impact and operator hazard. tandfonline.com
Design for Energy EfficiencyEmploying microwave-assisted reactions or flow chemistry to reduce energy consumption. tandfonline.comLower operational costs and carbon footprint.
Use of Renewable FeedstocksInvestigating bio-based starting materials for the synthesis of the oxane ring.Reduced reliance on petrochemical sources.

Application in Catalysis or Organocatalysis

The structure of this compound, featuring a secondary amine and a modifiable aromatic ring, suggests its potential as a scaffold for developing novel catalysts.

Unexplored applications in this area are:

Ligand Development for Transition Metal Catalysis: The amine and the oxygen atom of the oxane ring could act as a bidentate ligand for transition metals. The bromine atom on the phenyl ring allows for further functionalization, enabling the tuning of the ligand's electronic and steric properties for applications in cross-coupling, hydrogenation, or oxidation reactions.

Organocatalyst Design: Derivatization of the secondary amine to create chiral thioureas, squaramides, or prolinamides could yield potent organocatalysts for asymmetric synthesis. The bulky bromophenyl-oxane moiety could provide a unique stereochemical environment to control enantioselectivity in reactions like Michael additions or aldol (B89426) reactions.

Deeper Investigation into Non-Covalent Interactions and Crystal Engineering

The presence of a hydrogen bond donor (the N-H group), hydrogen bond acceptors (the amine nitrogen and the oxane oxygen), and a bromine atom capable of halogen bonding makes this compound an interesting candidate for studies in crystal engineering and supramolecular chemistry. nih.gov

Future research could involve:

Co-crystal Formation: Systematically exploring the formation of co-crystals with various active pharmaceutical ingredients (APIs) or other organic molecules. This could be used to modify important physicochemical properties like solubility, stability, and bioavailability of APIs. nih.gov

Halogen Bonding Studies: Investigating the role of the bromine atom in directing crystal packing through halogen bonds (Br···O, Br···N). Understanding these interactions is key to designing materials with specific solid-state structures and properties.

Expanding the Scope of Research Applications in Specialized Material Science Fields

Beyond its role as a synthetic intermediate, derivatives of this compound could find applications in material science. The triphenylamine (B166846) core, for instance, is a well-known building block for organic electronic materials. mdpi.comsigmaaldrich.com

Potential avenues for exploration include:

Organic Electronics: Synthesizing oligomers or polymers derived from this compound for use as hole-transporting materials in Organic Light-Emitting Diodes (OLEDs) or as components in organic photovoltaics. The bromine atom provides a convenient handle for polymerization reactions like Suzuki or Buchwald-Hartwig coupling.

Fluorescent Probes: Functionalizing the molecule to create fluorescent sensors for detecting metal ions or specific biomolecules. The electronic properties of the bromophenylamine moiety can be tuned to modulate its photophysical characteristics.

Liquid Crystals: Designing derivatives with appropriate molecular geometries (e.g., by introducing long alkyl chains) to investigate their potential as liquid crystalline materials.

Q & A

Q. What are the standard synthetic routes for preparing N-(3-bromophenyl)oxan-4-amine, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves nucleophilic substitution or reductive amination between 3-bromoaniline and oxan-4-one derivatives. Key steps include:

  • Amine activation : Use of coupling agents (e.g., EDCI/HOBt) or catalytic hydrogenation for reductive amination .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity, while controlled pH (via NaHCO₃) minimizes side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves unreacted starting materials and byproducts . Example protocol: React 3-bromoaniline (1.2 eq) with oxan-4-one (1 eq) in THF under H₂ (50 psi) with Pd/C (5% wt), yielding 65–75% after purification .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • ¹H/¹³C NMR : Confirm regiochemistry via aromatic proton splitting (e.g., para-substituted bromine reduces coupling complexity) .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 285.04 for C₁₁H₁₃BrNO) .
  • HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what challenges arise due to the bromine substituent?

Bromine’s heavy atom effect enhances X-ray diffraction contrast but may cause crystal twinning. Key steps:

  • Crystallization : Use slow vapor diffusion (e.g., dichloromethane/hexane) to grow single crystals .
  • Refinement : SHELXL refines anisotropic displacement parameters (ADPs) for bromine and oxane ring atoms, reducing residual density errors . Example
ParameterValue
Space groupP2₁/c
R-factor<0.05
C-Br bond length1.89 Å (expected: 1.90 Å)

Q. What computational strategies predict the biological activity of this compound, and how do substituents influence target binding?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with kinases (e.g., MAPK10) by optimizing bromine’s hydrophobic contact with active-site residues .
  • QSAR analysis : Correlate Hammett σ values of substituents (e.g., Br vs. Cl) with IC₅₀ data from enzyme inhibition assays . Example docking result:
Target ProteinBinding Affinity (kcal/mol)Key Interactions
MAPK10-9.2Br–Phe169, H-bond with oxane O

Q. How can conflicting NMR data (e.g., rotational isomerism in the oxane ring) be resolved during structural elucidation?

  • Variable-temperature NMR : At 243 K, restricted rotation of the oxane ring resolves splitting of equatorial/axial protons .
  • 2D NOESY : Correlates spatial proximity between oxane protons and the bromophenyl group to confirm conformation .

Methodological Considerations

  • Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH, pH 1–13) via LC-MS to identify hydrolysis-sensitive bonds (e.g., C-N in oxane) .
  • Regioselectivity : DFT calculations (Gaussian 16) predict bromine’s directing effects during electrophilic substitution, guiding synthetic optimization .

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